2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a fluoro group at the 2-position and a trifluoromethylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups into the pyridine ring. One common method involves the reaction of 2-chloro-6-(4-(trifluoromethyl)phenyl)pyridine with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, typically around 170°C, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Aminopyridines: Formed through nucleophilic substitution with amines.
Biaryl Compounds: Formed through coupling reactions with boronic acids.
Scientific Research Applications
2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drug molecules, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.
2-Fluoro-3-(trifluoromethyl)pyridine: Trifluoromethyl group at the 3-position.
2-Fluoro-5-(trifluoromethyl)pyridine: Trifluoromethyl group at the 5-position.
Uniqueness
2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it valuable in specialized applications.
Properties
IUPAC Name |
2-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZAOTWODRLOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622431 | |
Record name | 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-18-2 | |
Record name | 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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